molecular formula C9H9N3O2 B1527624 Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1022920-59-7

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1527624
M. Wt: 191.19 g/mol
InChI Key: BMYWIFFHYYKNFM-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine class . This class of compounds has been found to be chemically and biologically interesting . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .


Synthesis Analysis

The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The Sonogashira-type coupling of this compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .


Chemical Reactions Analysis

The chemical reactions involving ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate primarily involve site-selective cross-coupling reactions . These reactions allow for further use and diversification of the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

  • Application : PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
  • Methods : The study involved the synthesis of a family of PPs and the examination of their photophysical properties .
  • Results : The study found that PPs have key characteristics that make them suitable for optical applications, such as high quantum yields in different solvents and excellent photostability .

Lipid Droplet Biomarkers for Cancer Cells

  • Application : The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
  • Methods : The study involved the application of PPs to HeLa and L929 cells and the observation of their interactions .
  • Results : The study demonstrated the interesting versatility of this core .

Design of Small Molecules with Diverse Biological Activity

  • Application : Pyrazolo pyrimidine moiety is widely used for the design of small molecules with diverse biological activity .
  • Methods : The study involved the design and synthesis of small molecules based on the pyrazolo pyrimidine moiety .
  • Results : The study found that these small molecules have diverse biological activity and can be found in the structure of such drugs as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .

Chemosensors

  • Application : PPs have been used as chemosensors due to their tunable photophysical properties .
  • Methods : The study involved the synthesis of PPs and the examination of their photophysical properties .
  • Results : The study found that PPs have key characteristics that make them suitable for chemosensors, such as high quantum yields in different solvents and excellent photostability .

Organic Light-Emitting Devices

  • Application : PPs have been used in the development of organic light-emitting devices .
  • Methods : The study involved the synthesis of PPs and the examination of their photophysical properties .
  • Results : The study found that PPs have key characteristics that make them suitable for organic light-emitting devices, such as high quantum yields in different solvents and excellent photostability .

Bio-Macromolecular Interactions

  • Application : PPs have been used to study bio-macromolecular interactions .
  • Methods : The study involved the application of PPs to bio-macromolecules and the observation of their interactions .
  • Results : The study found that PPs have key characteristics that make them suitable for studying bio-macromolecular interactions .

Design of Small Molecules for Drug Development

  • Application : The pyrazolo pyrimidine moiety is widely used for the design of small molecules with diverse biological activity .
  • Methods : The study involved the design and synthesis of small molecules based on the pyrazolo pyrimidine moiety .
  • Results : The study found that these small molecules can be found in the structure of such drugs as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .

Lipid Droplet Biomarkers for Cancer Cells

  • Application : The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
  • Methods : The study involved the application of PPs to HeLa and L929 cells and the observation of their interactions .
  • Results : The study demonstrated the interesting versatility of this core .

Organic Materials for Optical Applications

  • Application : PPs have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
  • Methods : The study involved the synthesis of a family of PPs and the examination of their photophysical properties .
  • Results : The study found that PPs have key characteristics that make them suitable for optical applications, such as high quantum yields in different solvents and excellent photostability .

properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYWIFFHYYKNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721009
Record name Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS RN

1022920-59-7
Record name Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Citations

For This Compound
2
Citations
MD Hill - Synthesis, 2016 - thieme-connect.com
Multicomponent reactions make up an important subclass of azaheterocycle syntheses. In this report, a mild and catalyst-free multicomponent preparation of 1H-pyrazolo[3,4-b]pyridines …
Number of citations: 21 www.thieme-connect.com
RN Rao, K Chanda - Bioorganic Chemistry, 2020 - Elsevier
Heterocyclic compounds with nitrogen atom play a key role in the normal life cycle of a cell. Pyrazolopyrimidine is a privileged class of nitrogen containing fused heterocyclic compound …
Number of citations: 24 www.sciencedirect.com

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